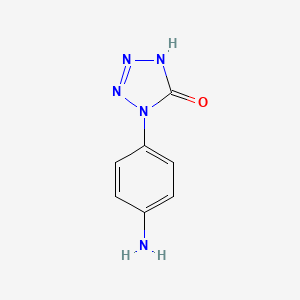

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Overview

Description

The compound is a derivative of aminophenyl, which is a type of aromatic amine . Aromatic amines, such as 4-aminophenyl, are organic compounds that contain a nitrogen atom attached to an aromatic ring .

Synthesis Analysis

While specific synthesis methods for “1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one” are not available, amines can generally be synthesized through several methods. One common method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides . Another method involves the alkylation or arylation reactions on nitrogen .Molecular Structure Analysis

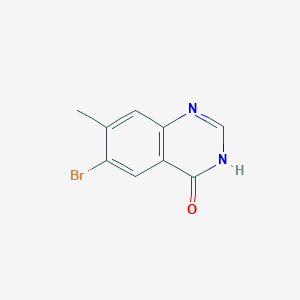

The molecular structure of aminophenyl compounds typically includes a phenyl group (a ring of six carbon atoms) with an attached amino group (NH2) . The specific structure of “1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one” would likely include additional groups or modifications.Chemical Reactions Analysis

Amines, including aminophenyl compounds, can undergo a variety of chemical reactions. They can react with acids to form amides, with alkyl halides to undergo alkylation, and with acyl chlorides to form amides .Physical And Chemical Properties Analysis

Aminophenyl compounds are typically solid at room temperature, and they may turn purple on contact with air . They have a floral odor and are slightly soluble in water .Scientific Research Applications

Medicine: Antifungal Drug Synthesis

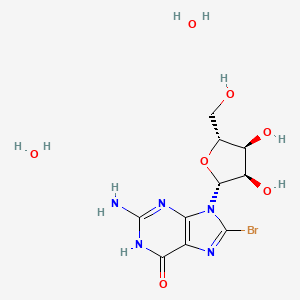

This compound serves as an intermediate in the synthesis of posaconazole , a broad-spectrum triazole antifungal agent . Posaconazole is used to prevent and treat invasive fungal infections, particularly in immunocompromised patients. The compound’s role in the drug’s synthesis highlights its importance in developing treatments for serious infections.

Agriculture: Agrochemical Intermediate

In the agricultural sector, the compound can be utilized as an intermediate for creating agrochemicals . Its properties may contribute to the development of new pesticides or herbicides, aiding in crop protection and contributing to food security.

Material Science: High-Performance Polymers

The compound’s potential as a monomer for high-performance polymers is significant. It could be used to create heat-resistant biopolyureas, which are polymers with excellent thermal stability and could be applied in various industries, including automotive and aerospace .

Environmental Science: Photocatalyst Development

Covalent organic frameworks (COFs) that incorporate compounds like 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one could be developed for environmental applications such as photocatalytic degradation of pollutants . These materials can harness solar energy to break down harmful substances, offering a sustainable approach to environmental remediation.

Analytical Chemistry: Chromatographic Applications

In analytical chemistry, the compound could be used to modify surfaces in chromatography, enhancing the separation of complex mixtures . This application would be particularly useful in pharmaceuticals, where precise separation and analysis of compounds are crucial.

Biochemistry: Biomacromolecule Conjugation

The compound may find use in biochemistry for the conjugation with biomacromolecules to create novel drug delivery systems or diagnostic tools . Its ability to link with other molecules could lead to advancements in targeted therapies and precision medicine.

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for “1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one” are not available, research into aminophenyl compounds and related structures is ongoing. For example, hybrids of porphyrin and reduced graphene oxide (rGO), which can include aminophenyl groups, are being explored for use in ultrasensitive biochemical and clinical assays .

properties

IUPAC Name |

4-(4-aminophenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAOEKKGMDHTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)

![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384371.png)

![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)